Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl)
Description
Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) is a synthetic peptide featuring two critical modifications:
- Cysteinyl(stbu): A cysteine residue with a tert-butyl thioether (StBu) group, which enhances stability by protecting the thiol group from oxidation .
- Threonyl(O-t-butyl): A threonine residue with an O-t-butyl ether group, likely introduced to improve steric protection and modulate solubility .
This peptide’s design suggests applications in metal coordination chemistry and biochemical studies. The tert-butyl groups may facilitate selective interactions with metal ions, as seen in analogous StBu-containing ligands used in group 11 metal complexes (Au, Ag, Cu) for catalytic and antimicrobial purposes . Additionally, the tyrosine residue could participate in redox reactions, similar to tyrosyl-cysteinyl peptides studied in myeloperoxidase (MPO)-mediated nitration/oxidation pathways .
Properties
IUPAC Name |
tert-butyl (2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-tert-butylsulfanylpropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H62N6O9S/c1-24(2)19-30(38(54)47-34(25(3)48)39(55)56-40(4,5)6)45-37(53)31(21-26-13-11-10-12-14-26)44-33(50)22-43-36(52)32(23-57-41(7,8)9)46-35(51)29(42)20-27-15-17-28(49)18-16-27/h10-18,24-25,29-32,34,48-49H,19-23,42H2,1-9H3,(H,43,52)(H,44,50)(H,45,53)(H,46,51)(H,47,54)/t25-,29+,30+,31+,32-,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMLPUPIEUVWKS-GQAKXHIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)OC(C)(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CSC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CSC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H62N6O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157196 | |
| Record name | Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
815.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131766-24-0 | |
| Record name | Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131766240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Strategy for Preparation
The synthesis of the hexapeptide Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) typically follows solid-phase peptide synthesis (SPPS) or solution-phase synthesis , with SPPS being the preferred modern method due to efficiency and ease of purification.
- Solid-phase peptide synthesis (SPPS) uses a resin-bound C-terminal amino acid and sequentially adds protected amino acids from the C-terminus to the N-terminus. The Fmoc/tBu strategy is commonly employed, where:
- The N-terminus is protected by the base-labile Fmoc group.
- Side chains are protected by acid-labile tert-butyl-based groups (e.g., stbu for cysteine, O-t-butyl for threonine).
- Solution-phase synthesis involves coupling protected amino acids or peptide fragments in solution, often used for complex or cyclic peptides.
Protection Groups and Their Roles
The use of tert-butyl-based protecting groups allows for selective deprotection at the end of synthesis using trifluoroacetic acid (TFA), preserving peptide integrity.
Coupling Methods and Reagents
Peptide bond formation is achieved by activating the carboxyl group of the incoming amino acid or peptide fragment to react with the free amino group of the growing peptide chain.
Common coupling reagents and methods include:
- Carbodiimide-mediated coupling (e.g., DIC or DCC) with additives such as OxymaPure or HOBt to suppress racemization and side reactions.
- Uronium and phosphonium salts (e.g., HBTU, HATU, PyBOP) for efficient activation of carboxyl groups.
- Preformed activated esters or anhydrides can also be used for coupling, especially in solution-phase synthesis.
- Deprotect the Fmoc group on the resin-bound peptide using 20% piperidine in DMF.
- Couple the next Fmoc-protected amino acid (with side-chain protection) using DIC/OxymaPure or HBTU/HATU in DMF.
- Wash and repeat for each amino acid until the full sequence is assembled.
- Final cleavage from resin and global deprotection with TFA to remove side-chain protections including stbu and O-t-butyl groups.
Specific Considerations for Cysteine(stbu) and Threonine(O-t-butyl)
- Cysteine (stbu protection): The S-tert-butyl group is stable during peptide elongation and prevents premature disulfide bond formation. It is removed during the final acidic cleavage step. Orthogonal protection strategies may be used if selective disulfide bond formation is required.
- Threonine (O-t-butyl protection): Protects the hydroxyl group from acylation and side reactions during coupling. It is also acid-labile and removed during the final TFA cleavage.
Typical Synthesis Workflow
Research Findings and Optimization Data
- Minimizing racemization: Use of OxymaPure additive with carbodiimides reduces epimerization during coupling, especially important for cysteine and phenylalanine residues.
- Yield and purity: Fmoc/tBu SPPS yields are typically >80% for each coupling step, with overall yields for hexapeptides around 40-60% after purification.
- Side reactions: Acid-induced O-acylation and O-to-N acyl shifts are minimized by careful choice of protecting groups and cleavage conditions.
- Monitoring: UV monitoring of Fmoc deprotection and HPLC analysis after cleavage ensure sequence fidelity and purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The cysteine residue can undergo oxidation to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The protecting groups (t-butyl) can be removed under acidic conditions to yield the free amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Deprotection: Fully deprotected peptide ready for biological or chemical applications.
Scientific Research Applications
The compound Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) (CAS No. 131766-24-0) is a synthetic peptide that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article will explore its applications in scientific research, particularly in pharmacology, biochemistry, and material science.
Molecular Formula
The molecular formula for Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) is .
Pharmacological Applications
Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) has shown promise in drug discovery and development. Its structural features allow it to interact with biological targets effectively.
- Anticancer Activity : Preliminary studies indicate that this peptide may exhibit anticancer properties by inducing apoptosis in cancer cells. Research has focused on its mechanism of action involving the modulation of signaling pathways related to cell survival and proliferation.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Its efficacy in disrupting microbial membranes presents potential for developing new antimicrobial agents.
Biochemical Research
In biochemistry, this peptide serves as a model compound for studying protein interactions and folding mechanisms.
- Protein Folding Studies : The unique structure aids in understanding how peptide sequences influence folding pathways and stability. This knowledge is crucial for designing stable protein therapeutics.
- Enzyme Inhibition : Research has explored the use of this peptide as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into enzyme kinetics and regulation.
Material Science
The stability and solubility characteristics of Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) make it suitable for applications in material science.
- Nanomaterials : The compound can be utilized in the synthesis of peptide-based nanomaterials, which have applications in drug delivery systems. Its ability to form stable structures at the nanoscale enhances the efficacy of drug delivery mechanisms.
- Biomaterials : The peptide's biocompatibility positions it as a candidate for developing biomaterials used in tissue engineering and regenerative medicine.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways via mitochondrial disruption.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties revealed that this peptide showed potent activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) depends on its specific biological target. Generally, peptides can interact with receptors, enzymes, or other proteins to modulate biological pathways. The presence of modified amino acids can enhance stability, binding affinity, or specificity.
Comparison with Similar Compounds
Table 1: Substituent Effects on 5-HT1A Receptor Binding Affinity
| Substituent | Binding Affinity (nM) | Reference |
|---|---|---|
| o-t-butyl | Nanomolar range | |
| o-fluoro | Comparable to tert-butyl | |
| Unsubstituted | Lower affinity |
In QSAR studies, the tert-butyl group in (S)-4 demonstrated specificity for 5-HT1A receptors, rivaling the antagonist WB4101 . This highlights its role in enhancing target selectivity compared to smaller substituents like methyl.
Metal Complexation Behavior
StBu-containing ligands exhibit distinct coordination properties. For instance:
Table 2: Catalytic Activity of Group 11 Metal Complexes
StBu ligands enhance stability and modulate electron density at metal centers, improving catalytic and antimicrobial performance compared to non-tert-butyl analogs .
Stability Under Oxidative Conditions
Tert-butyl protection mitigates oxidative degradation. In MPO/H₂O₂ systems:
Table 3: Stability of tert-butyl-Protected Peptides
| Peptide Modification | Nitration Rate (vs. Unprotected) | Reference |
|---|---|---|
| Tyrosyl-cysteinyl(stbu) | Reduced | |
| Unprotected tyrosine | High (via Tyr• and NO₂• recombination) |
The StBu group in cysteinyl residues prevents thiol oxidation, while O-t-butyl in threonine likely reduces hydroxyl group reactivity .
Biological Activity
Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl), commonly referred to as BUBUC, is a synthetic peptide that has garnered interest in pharmacological research due to its selective activity at delta-opioid receptors. This article explores the biological activity of BUBUC, focusing on its pharmacological properties, biochemical interactions, and potential therapeutic applications.
Chemical Structure and Properties
BUBUC is characterized by a specific sequence of amino acids that includes tyrosine, cysteine (with a tert-butyl substitution), glycine, phenylalanine, leucine, and threonine. Its chemical formula is C41H62N6O10, indicating a complex structure conducive to specific biological interactions .
Opioid Activity
BUBUC has been shown to exhibit high selectivity for delta-opioid receptors compared to mu-opioid receptors. In studies, it demonstrated a dissociation constant (KI) of 2.9 nM for delta receptors and 2980 nM for mu receptors, resulting in a selectivity ratio of approximately 1000:1 . This selectivity was confirmed through various pharmacological assays that assessed its analgesic effects.
Behavioral Studies
In vivo studies indicated that BUBUC administration at low doses (0.1 mg/kg) resulted in increased rearing activity in mice, suggesting potential stimulant effects at delta-opioid receptors. Notably, this effect was reversible with naltrindole, a delta-selective antagonist, highlighting the specificity of BUBUC's action .
Enzymatic Stability and Bioavailability
BUBUC's stability in biological systems is attributed to its hydrophobic nature and resistance to enzymatic degradation. This stability enhances its bioavailability and effectiveness as a therapeutic agent. The peptide's design allows it to maintain activity across various physiological environments, making it a candidate for further clinical exploration .
Study on Analgesic Effects
A pivotal study evaluated the analgesic properties of BUBUC in models of neuropathic pain. The results indicated significant pain relief without the adverse effects commonly associated with mu-opioid agonists. This positions BUBUC as a promising alternative for pain management therapies that seek to minimize side effects such as addiction and tolerance .
Comparative Analysis of Delta-Selective Agonists
Research comparing BUBUC with other delta-selective agonists revealed that BUBUC not only provided effective analgesia but also exhibited unique behavioral effects in animal models. These findings suggest that BUBUC may influence both nociceptive pathways and reward mechanisms differently than traditional opioids .
Potential Applications
Given its selective action and favorable pharmacokinetic properties, BUBUC could be developed for various therapeutic applications:
- Pain Management : As an alternative to traditional opioids for treating chronic pain.
- Neuroprotection : Potential use in neurodegenerative diseases where delta-opioid receptor modulation may confer protective effects.
- Addiction Treatment : Investigating its role in reducing cravings or withdrawal symptoms associated with opioid dependence.
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | C41H62N6O10 |
| Delta Receptor KI | 2.9 nM |
| Mu Receptor KI | 2980 nM |
| Selectivity Ratio | 1000:1 |
| Effective Dose | 0.1 mg/kg |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for incorporating S-tert-butyl (StBu) groups into complex molecular systems?
- Methodological Answer : The synthesis of S-tert-butyl-containing compounds often involves controlled ligand-metal reactions. For example, StBu-protected metal clusters (e.g., silver or copper complexes) are synthesized by reacting AgStBu with metal salts (e.g., AgNO₃) in DMSO at elevated temperatures (80°C), followed by slow cooling to stabilize crystalline structures . Quality control includes verifying ligand-to-metal ratios via mass spectrometry (e.g., ESI-MS) and isotopic distribution matching .
Q. Which analytical techniques are essential for characterizing tert-butyl-modified compounds?
- Methodological Answer : Key techniques include:
- Electrospray Ionization Mass Spectrometry (ESI-MS) : Confirms molecular weight and stoichiometry by matching experimental and simulated isotopic patterns (e.g., [Cu₂₉(StBu)₁₃Cl₅(PPh₃)₄H₁₀]⁺ at m/z 423.7) .
- Single-Crystal X-Ray Diffraction : Resolves atomic-level structures, as demonstrated for {Ag₁₉(StBu)₁₀} and {Ag₂₀(StBu)₁₀} clusters .
- HPLC-ICC-AES : Validates solution-phase stability and identifies coexisting species (e.g., dual clusters in DMSO) .
Advanced Research Questions
Q. How do reaction conditions influence the structural stability of tert-butyl-protected complexes?
- Methodological Answer : Solvent choice (e.g., DMSO) and temperature critically affect aggregation. For instance, cooling rates during crystallization determine whether {Ag₁₉(StBu)₁₀} or {Ag₂₀(StBu)₁₀} dominates. Counterions like [SiW₁₂O₄₀]⁴⁻ can stabilize mixed clusters, requiring tailored synthetic protocols . Contradictions in structural data (e.g., ESI-MS vs. crystallography) are resolved by cross-validating with conductivity studies and microanalysis .
Q. What role do tert-butyl groups play in modulating photophysical properties?
- Methodological Answer : The steric bulk of tert-butyl groups enhances photoluminescence (PL) in silver-thiolate complexes by reducing non-radiative decay. Temperature-dependent PL studies (e.g., from 77 K to 298 K) quantify emission intensity and lifetime changes, linking steric effects to electronic transitions . For copper clusters, tert-butyl ligands enforce square-planar geometries, altering redox behavior .
Q. How can QSAR models predict biological activity for tert-butyl-modified compounds?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) analysis uses parameters like hydrophobicity (π), steric bulk (Es), and electronic effects (σ) of substituents. For example, o-t-butyl derivatives in 5-HT₁A receptor studies showed nanomolar affinity, with Hansch equations (e.g., log(1/IC₅₀) = aπ + bσ + cEs + constant) guiding optimization . Critical parameters include substituent position (ortho vs. para) and solvent-accessible surface area.
Data Contradiction and Resolution
Q. How should researchers address discrepancies between theoretical and experimental data for tert-butyl-containing systems?
- Methodological Answer : Discrepancies (e.g., predicted vs. observed cluster sizes) are addressed by:
- Multi-Technique Validation : Combining ESI-MS, X-ray diffraction, and HPLC to confirm coexisting species .
- Isotopic Labeling : Deuterated vs. protonated analogs distinguish fragmentation artifacts in mass spectra .
- Computational Modeling : Density Functional Theory (DFT) calculations predict stability trends, which are tested via controlled ligand exchange experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
